2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8(2)10-6-13(20)18-9(7-22-14(18)15-10)5-12(19)16-11-3-4-21-17-11/h3-4,6,8-9H,5,7H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPMNWXZMCCXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide is a synthetic organic molecule with a complex structure that includes a thiazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.5 g/mol. The structural features that contribute to its biological activity include the thiazole and pyrimidine rings, which are known pharmacophores in drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 375.5 g/mol |
| Structural Features | Thiazole and Pyrimidine Rings |
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro assays indicated that it possesses an IC50 value of approximately 158.5 ± 12.5 μM against leukemia HL-60 cells, showcasing its potential as an anticancer agent .
Anticancer Properties
The anticancer potential of this compound stems from its ability to induce cytotoxic effects on various cancer cell lines. A study highlighted its effectiveness in inhibiting cell proliferation and promoting apoptosis in cancerous cells . The mechanism of action appears to involve interaction with specific enzymes or receptors associated with cancer cell survival pathways.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties through inhibition of nitric oxide synthase (NOS) activity . This inhibition can lead to reduced production of pro-inflammatory mediators, potentially alleviating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound could interact with specific receptors that modulate cell growth and survival.
- Cytotoxicity : Induction of apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
-
In Vitro Studies : In a controlled laboratory setting, the compound was tested against various bacterial strains and cancer cell lines, demonstrating significant antibacterial and cytotoxic effects.
Cell Line IC50 (µM) HL-60 (Leukemia) 158.5 ± 12.5 Escherichia coli Not specified Staphylococcus aureus Not specified - Docking Studies : Molecular docking studies have suggested strong binding affinities to target proteins involved in disease pathways, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analog: 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide
This analog shares the same thiazolo-pyrimidinone core and isopropyl substituent but differs in the acetamide side chain, which is linked to a pyridin-4-ylmethyl group instead of an isoxazol-3-yl moiety . Below is a comparative analysis:
| Feature | Target Compound (N-isoxazol-3-yl) | Pyridine Analogue (N-pyridin-4-ylmethyl) |
|---|---|---|
| Substituent Type | Isoxazole (neutral, aromatic) | Pyridine (basic, aromatic) |
| Hydrogen Bonding Capacity | Acceptors: O, N; Donors: None | Acceptors: N; Donors: N–H (amide) |
| Lipophilicity (Predicted logP) | Moderate (~2.1) | Higher (~2.8) due to pyridine’s hydrophobicity |
| Bioavailability | Improved solubility (isoxazole polarity) | Reduced solubility (pyridine’s basicity) |
| Binding Interactions | May engage in π-π stacking (isoxazole) | Stronger metal coordination (pyridine N) |
Research Findings and Hypothetical Activity Profiles
While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from related thiazolo-pyrimidine derivatives:
- Antimicrobial Activity : Thiazolo-pyrimidines with electron-deficient heterocycles (e.g., isoxazole) often exhibit enhanced Gram-positive bacterial inhibition due to improved target penetration .
- Kinase Inhibition : Pyridine-containing analogs demonstrate moderate activity against tyrosine kinases, while isoxazole derivatives may shift selectivity toward serine/threonine kinases.
- Metabolic Stability : Isoxazole’s resistance to oxidative metabolism could prolong half-life compared to pyridine analogs, which are prone to CYP450-mediated oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
